Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate
Description
Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate is a synthetic intermediate featuring a piperidine core protected by a tert-butoxycarbonyl (Boc) group. The aromatic substituent includes a fluoro, methyl, and nitro group at positions 4, 5, and 2, respectively, on the phenyl ring. The Boc group enhances solubility and stability during synthesis, while the nitro group may serve as a precursor for further functionalization (e.g., reduction to an amine) .
Properties
IUPAC Name |
tert-butyl 4-(4-fluoro-5-methyl-2-nitroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O4/c1-11-9-14(15(21(23)24)10-13(11)18)19-12-5-7-20(8-6-12)16(22)25-17(2,3)4/h9-10,12,19H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCCCHHJWYDDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate (CAS Number: 932374-58-8) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₂₄FN₃O₄
- Molecular Weight : 353.4 g/mol
- CAS Number : 932374-58-8
Biological Activity Overview
This compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure suggests potential interactions with biological targets, leading to various therapeutic effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound may possess significant antitumor properties. For instance, a structure-activity relationship (SAR) analysis demonstrated that modifications in the phenyl ring can enhance cytotoxic activity against cancer cell lines such as HT-29 and Jurkat cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | HT-29 |
| Tert-butyl derivative | TBD | TBD |
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit specific protein kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in vitro against various cancer cell lines. The results indicated promising cytotoxicity, warranting further investigation into its therapeutic potential.
Case Study Summary
- Objective : To assess the cytotoxic effects of tert-butyl derivatives on cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, and viability was measured using MTT assays.
- Results : Significant reduction in cell viability was observed at concentrations above a certain threshold, indicating potential as an anticancer agent.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary data suggest that this compound may exhibit irritant properties; thus, careful handling is advised .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate has been explored for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Its structure allows it to interact with various receptors and enzymes, making it a candidate for drug development targeting:
- Neurological Disorders : Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially aiding in the treatment of conditions such as Alzheimer's disease and schizophrenia .
Antimicrobial Activity
Studies have suggested that derivatives of piperidine compounds exhibit antimicrobial properties. The incorporation of nitro groups is known to enhance the efficacy against bacterial strains, making this compound a subject of interest in developing new antibiotics .
Cancer Research
The compound's ability to interact with cellular pathways involved in cancer progression has led to investigations into its anti-cancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may also exhibit such effects .
Case Study 1: Neuroprotective Effects
A study published in Molecular Pharmacology investigated the neuroprotective effects of piperidine derivatives, including this compound. The results indicated that these compounds could reduce oxidative stress in neuronal cells, highlighting their potential for treating neurodegenerative diseases .
Case Study 2: Antibacterial Properties
In another investigation, researchers evaluated the antibacterial activity of various piperidine derivatives against resistant bacterial strains. The findings demonstrated significant antibacterial effects attributed to the nitro group’s presence, suggesting that this compound could be developed into a novel antibiotic .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nitro group activates the aromatic ring for displacement reactions. Key observations:
This reaction forms the core structure through aromatic amination, with DMF acting as both solvent and base . Competing pathways may occur at the 5-methyl group under harsh conditions.
Nitro Group Reduction
Controlled reduction converts the nitro group to an amine while preserving other functionalities:
Standard Protocol
text1. Catalyst: Raney Nickel (50% slurry) 2. Reductant: Hydrazine hydrate 3. Solvent: Ethanol 4. Conditions: 45°C, 2 hrs → 70% yield[5]
Key stability considerations:
-
Boc group remains intact below 60°C
-
Over-reduction to hydroxylamine observed at >80°C
Boc Deprotection
The tert-butoxycarbonyl (Boc) group undergoes acidolysis:
| Acid | Temp | Time | Product | Purity |
|---|---|---|---|---|
| TFA | RT | 10 hrs | Free amine | >95% |
| HCl (g) | 0°C | 30 min | HCl salt | 89% |
Competing side reactions:
Cross-Coupling Reactions
The aryl fluoride participates in metal-catalyzed couplings:
| Reaction Type | Catalyst | Ligand | Product Class |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Biaryl amines |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Boronate esters |
Experimental constraints:
Stability Profile
Critical stability data from accelerated testing:
| Condition | Temp | Time | Degradation |
|---|---|---|---|
| Aqueous HCl (1N) | 25°C | 24 hrs | <5% |
| NaOH (0.1N) | 25°C | 6 hrs | Complete hydrolysis |
| UV light | - | 48 hrs | 22% nitro group reduction |
Storage recommendations:
This compound's reactivity profile enables its use as a versatile building block in drug discovery, particularly for CNS-targeted therapeutics . The orthogonal protection (Boc group) and directed aromatic substitution patterns allow sequential functionalization with precise regiochemical control . Recent studies demonstrate improved coupling efficiencies using flow chemistry methods, achieving throughputs up to 15 g/hr in continuous production systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Variations
Compound A: tert-Butyl 4-[(4-bromo-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate
- Structural Difference : Bromine replaces fluorine at position 4 of the phenyl ring.
- Impact: Bromine’s larger atomic radius increases steric bulk and lipophilicity (logP ~3.2 vs. However, bromine’s lower electronegativity reduces electronic effects on the aromatic ring compared to fluorine .
- Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) between 4-bromo-5-methyl-2-nitrochlorobenzene and Boc-protected piperidine in DMF (yield: ~60%) .
Compound B : 2-Bromo-5-fluoro-4-nitrotoluene
- Structural Difference : Lacks the piperidine-Boc moiety, serving as a simpler aromatic intermediate.
- Application : Used to introduce bromine and nitro groups into larger scaffolds through SNAr or coupling reactions .
Heterocyclic Core Modifications
Compound C : tert-Butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)-piperazine-1-carboxylate
- Structural Difference : Piperazine (six-membered ring with two nitrogen atoms) replaces piperidine.
- Impact : Piperazine’s additional nitrogen increases basicity (pKa ~9.5 vs. ~7.5 for piperidine), enhancing water solubility. The altered hydrogen-bonding capacity may affect target binding (e.g., receptor affinity) .
Compound D : tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate
- Structural Difference : Thiazole ring replaces piperidine, with a methylsulfonyl and nitrobenzoyl substituent.
- Application : Acts as a CDK9 inhibitor. The thiazole core facilitates π-π stacking with kinase active sites, while the sulfonyl group enhances selectivity (IC50: 0.12 μM vs. >10 μM for piperidine analogues) .
Functional Group Transformations
Compound E: tert-Butyl 4-([2-amino-4-fluoro-5-methylphenyl]amino)piperidine-1-carboxylate
- Structural Difference : Nitro group reduced to an amine at position 2.
- Impact : The amine enables hydrogen bonding with biological targets (e.g., M1 muscarinic acetylcholine receptors). The reduction step (using Raney nickel/hydrazine) achieves ~85% yield, critical for downstream bioactivity studies .
Table 1: Comparative Properties of Selected Analogues
Research Findings and Implications
- Electronic Effects : Fluorine’s electronegativity in the target compound withdraws electron density, polarizing the aromatic ring and enhancing reactivity in SNAr reactions compared to bromine analogues .
- Biological Relevance : Piperidine-based compounds (e.g., target, Compound E) are prioritized for CNS targets due to favorable blood-brain barrier penetration, whereas piperazine derivatives (Compound C) may target peripheral receptors .
- Thermodynamic Stability : The Boc group in all analogues improves crystallinity, facilitating purification (e.g., column chromatography, TLC Rf = 0.56 in hexane:EtOAc) .
Preparation Methods
Nitration of 2-fluoro-5-halotoluene
- The starting aromatic compound, typically 2-fluoro-5-halotoluene (halogen = Cl or Br), undergoes nitration using nitrating agents such as fuming nitric acid and sulfuric acid.
- Reaction conditions: Extended nitration times (up to 16 hours) at controlled temperatures improve yields.
- Yields: Approximately 64–72% for nitro-substituted intermediates (designated as compounds 4a and 4b in referenced schemes).
Nucleophilic Aromatic Substitution with 4-N-Boc-aminopiperidine
- The fluorine atom ortho to the nitro group is displaced by the nucleophile 4-N-Boc-aminopiperidine.
- This substitution is selective due to the activating effect of the nitro group.
- The reaction is typically carried out under mild heating to promote substitution.
- Resulting compounds are Boc-protected nitroanilines (e.g., compounds 11a and 11b), obtained in good yields.
Reduction of Nitro Group to Aniline
- The nitro group is reduced to the corresponding aniline using catalytic hydrogenation or chemical reduction.
- Common reducing agents include Raney nickel with hydrazine hydrate or catalytic hydrogenation with Pd/C.
- Yields for this step are moderate to good (around 63% reported).
- This step is crucial for further functionalization or cyclization reactions.
Boc Deprotection and Further Functionalization
- The tert-butyl carbamate protecting group on the piperidine nitrogen is removed using acidic conditions, typically with HCl or trifluoroacetic acid.
- Deprotection is conducted at room temperature or slightly elevated temperatures to avoid decomposition.
- After deprotection, the free amine can undergo reductive alkylation or coupling with other moieties as needed.
Reductive Alkylation (Optional)
- Reductive alkylation of the piperidine amine with ketones (e.g., tetrahydro-4H-pyran-4-one) can be performed using sodium cyanoborohydride (NaBH3CN) as the reductant.
- Phase transfer catalysts like tetrabutylammonium bromide (Bu4NBr) may be used to enhance reaction efficiency.
- This step yields substituted piperidine derivatives with high selectivity and good yields.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitration | HNO3/H2SO4, 16 h, controlled temp | 64–72 | Nitration of 2-fluoro-5-halotoluene |
| 2 | Nucleophilic aromatic substitution | 4-N-Boc-aminopiperidine, heat | Good | Fluorine displacement ortho to NO2 |
| 3 | Nitro reduction | Raney Ni, hydrazine hydrate or Pd/C H2 | ~63 | Conversion of nitro to aniline |
| 4 | Boc deprotection | HCl or TFA, room temp | High | Removal of tert-butyl carbamate |
| 5 | Reductive alkylation (optional) | NaBH3CN, Bu4NBr, ketone | Good | Substitution on piperidine nitrogen |
Additional Notes from Patents and Literature
- The use of tertiary amine bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-methylmorpholine (4-NMM) is common to neutralize acids formed during substitution or coupling steps.
- Reaction stoichiometry typically involves 1–3 equivalents of base per equivalent of substrate, with 1.5–2 equivalents being optimal for many steps.
- Temperature control and reaction time optimization are critical for maximizing yield and minimizing side products.
- Protection of phenolic or amine groups as Boc or benzyl derivatives is frequently employed to improve reaction selectivity and facilitate purification.
Research Findings and Optimization
- Extending nitration reaction times from 30 minutes to 16 hours significantly improves yield and selectivity of nitro intermediates.
- Selective nucleophilic substitution is favored by the electron-withdrawing nitro group activating the aromatic ring for SNAr displacement of fluorine.
- Reduction conditions using Raney nickel and hydrazine are effective for nitro to aniline conversion, but substrate-specific optimization may be needed for different halogen substituents.
- Reductive alkylation using NaBH3CN in the presence of phase transfer catalysts enhances conversion efficiency and product purity.
- Boc deprotection under mild acidic conditions avoids decomposition and facilitates subsequent functional group transformations.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Nitration time | 16 hours | Longer time improves yield |
| Nitration temperature | Controlled, often room temp to mild heat | Avoids over-nitration |
| SNAr substitution temp | Mild heating (e.g., 50–80 °C) | Enhances substitution rate |
| Nitro reduction method | Raney Ni + hydrazine hydrate or Pd/C H2 | Efficient, moderate yields |
| Boc deprotection | HCl or TFA, room temp | Clean removal of protecting group |
| Reductive alkylation | NaBH3CN, Bu4NBr, mild heating | Selective amine alkylation |
| Base equivalents | 1.5–2 equivalents (TEA or DIPEA) | Neutralizes acid byproducts |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Begin with nucleophilic aromatic substitution between 4-fluoro-5-methyl-2-nitroaniline and tert-butyl 4-aminopiperidine-1-carboxylate in a polar aprotic solvent (e.g., DMF or DCM) under reflux.
- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 80–100°C) and stoichiometry (1:1.2 molar ratio of amine to nitroaryl halide) to improve yield .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using NMR and high-resolution mass spectrometry .
Q. What safety protocols are critical when handling this compound, given limited toxicity data?
- Methodology :
- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential respiratory or dermal irritation .
- Store in a cool, dry environment (2–8°C) under inert gas (argon/nitrogen) to prevent decomposition .
- In case of exposure, follow emergency guidelines: rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Q. How can the purity of this compound be validated, and what analytical techniques are most effective?
- Methodology :
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Target ≥98% purity .
- Structural Confirmation :
- FTIR-ATR : Confirm functional groups (e.g., nitro stretch at ~1520 cm⁻¹, carbonyl at ~1680 cm⁻¹) .
- GC-MS/EI : Compare fragmentation patterns with reference libraries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
